molecular formula C14H12BBrFNO3 B12653240 5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No.: B12653240
M. Wt: 351.97 g/mol
InChI Key: VHZPIJXJGIYYHE-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is a complex organic compound that features a boronic acid group, a fluorine atom, and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylphenylcarbamate, followed by the introduction of a fluorine atom through electrophilic substitution. The final step involves the formation of the boronic acid group through a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The fluorine and bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenylcarbamate: Lacks the boronic acid and fluorine groups.

    3-Fluorobenzeneboronic acid: Lacks the brominated aromatic ring and carbamate group.

    5-Bromo-2-fluorobenzeneboronic acid: Similar structure but lacks the carbamate group.

Uniqueness

5-(4-Bromo-2-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12BBrFNO3

Molecular Weight

351.97 g/mol

IUPAC Name

[3-[(4-bromo-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C14H12BBrFNO3/c1-8-4-11(16)2-3-13(8)18-14(19)9-5-10(15(20)21)7-12(17)6-9/h2-7,20-21H,1H3,(H,18,19)

InChI Key

VHZPIJXJGIYYHE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)Br)C)(O)O

Origin of Product

United States

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